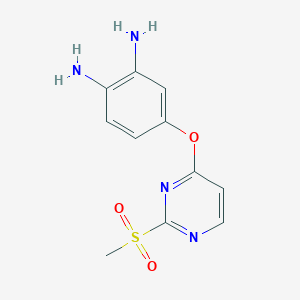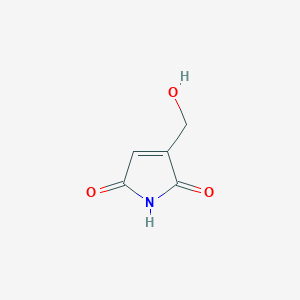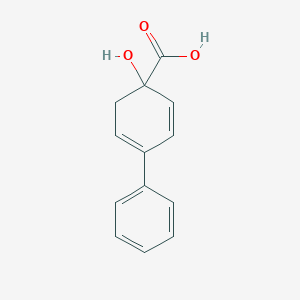![molecular formula C14H20ClNO3 B8583460 tert-butyl N-[2-[4-chloro-2-(hydroxymethyl)phenyl]ethyl]carbamate](/img/structure/B8583460.png)
tert-butyl N-[2-[4-chloro-2-(hydroxymethyl)phenyl]ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[2-[4-chloro-2-(hydroxymethyl)phenyl]ethyl]carbamate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an aminoethyl chain, and a chlorobenzyl alcohol moiety. This compound is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of di-tert-butyl dicarbonate with an amine in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The chlorobenzyl alcohol moiety can be introduced through a nucleophilic substitution reaction using benzyl chloride and ethanolamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for efficient and sustainable synthesis . These systems allow for better control over reaction conditions and improved yields.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl N-[2-[4-chloro-2-(hydroxymethyl)phenyl]ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid.
Reduction: The chlorobenzyl moiety can be reduced to a benzyl group.
Substitution: The Boc group can be removed under acidic conditions, and the amino group can participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents can be used for Boc deprotection.
Major Products
Oxidation: Formation of 2-(tert-butoxycarbonylaminoethyl)-5-chlorobenzaldehyde or 2-(tert-butoxycarbonylaminoethyl)-5-chlorobenzoic acid.
Reduction: Formation of 2-(tert-butoxycarbonylaminoethyl)-benzyl alcohol.
Substitution: Formation of 2-aminoethyl-5-chlorobenzyl alcohol after Boc deprotection.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[2-[4-chloro-2-(hydroxymethyl)phenyl]ethyl]carbamate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Utilized in the study of enzyme-substrate interactions and protein modifications.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Employed in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 2-(tert-butoxycarbonylaminoethyl)-5-chlorobenzyl alcohol primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(tert-Butoxycarbonylaminoethyl)-benzyl alcohol
- 2-(tert-Butoxycarbonylaminoethyl)-4-chlorobenzyl alcohol
- 2-(tert-Butoxycarbonylaminoethyl)-3-chlorobenzyl alcohol
Uniqueness
tert-butyl N-[2-[4-chloro-2-(hydroxymethyl)phenyl]ethyl]carbamate is unique due to the presence of the 5-chloro substituent on the benzyl alcohol moiety, which can influence its reactivity and interactions in chemical reactions. This compound’s specific structure allows for selective modifications and applications in various fields of research and industry .
Eigenschaften
Molekularformel |
C14H20ClNO3 |
|---|---|
Molekulargewicht |
285.76 g/mol |
IUPAC-Name |
tert-butyl N-[2-[4-chloro-2-(hydroxymethyl)phenyl]ethyl]carbamate |
InChI |
InChI=1S/C14H20ClNO3/c1-14(2,3)19-13(18)16-7-6-10-4-5-12(15)8-11(10)9-17/h4-5,8,17H,6-7,9H2,1-3H3,(H,16,18) |
InChI-Schlüssel |
XHTKOQJWHUYUHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC1=C(C=C(C=C1)Cl)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,6-Dichloro-2-methyl[1,3]thiazolo[4,5-b]pyrazine](/img/structure/B8583391.png)









